N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic organic compound. This molecule is characterized by its unique structure, combining a tetrahydroquinoline core with an ethylsulfonyl and methoxy-dimethylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves multiple steps:
Starting Materials: : The synthesis usually begins with commercially available 1,2,3,4-tetrahydroquinoline and 4-methoxy-3,5-dimethylbenzenesulfonamide.
Step 1: : Alkylation of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Step 2: : Coupling of the resulting intermediate with 4-methoxy-3,5-dimethylbenzenesulfonamide under conditions like heating with an appropriate solvent (e.g., dimethylformamide) and catalysts.
Industrial Production Methods
Industrial-scale synthesis employs similar steps, optimized for higher yields and purity. Catalysts, reaction temperatures, and solvents are carefully controlled to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions at the tetrahydroquinoline ring.
Reduction: : Reduction can target the sulfonyl group, converting it into sulfoxide or sulfide.
Substitution: : Possible at positions on the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Requires nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of quinoline N-oxides.
Reduction: : Sulfoxides and sulfides.
Substitution: : A variety of substituted quinoline and aromatic derivatives.
Scientific Research Applications
This compound has found diverse applications in scientific research, including:
Chemistry
Catalysis: : Potential use as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: : Investigation of its bioactivity, potentially as an inhibitor of specific enzymes or receptors.
Drug Development: : Screening for antimicrobial, antiviral, or anti-inflammatory properties.
Industry
Material Science: : Exploration in the design of novel materials with specific electronic or optical properties.
Agriculture: : Potential use as a component in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide exerts its effects involves interaction with molecular targets. These targets could include:
Enzymes: : Inhibition or activation of enzymes involved in biochemical pathways.
Receptors: : Binding to specific receptors, altering cellular responses.
Comparison with Similar Compounds
When compared with other compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide showcases unique properties:
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Uniqueness
Ethylsulfonyl Group: : Provides specific steric and electronic effects.
Tetrahydroquinoline Core: : Enhances its bioactivity and potential interactions.
This compound, through its distinct structure and functional groups, offers a plethora of applications in scientific research and industrial settings.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZVQKYJASPVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.